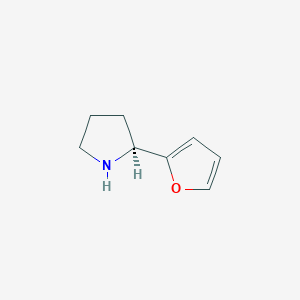
3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is a complex organic compound that belongs to the class of amines This compound features a unique structure with a methanoanthracene core, which is a derivative of anthracene, and an ethylpropan-1-amine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Methanoanthracene Core: This can be achieved through a Diels-Alder reaction between anthracene and a suitable dienophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Ethylation: The final step involves the ethylation of the amino group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysts, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds with similar core structures, such as anthracene and its derivatives.
Amines: Compounds with similar functional groups, such as ethylamines and propanamines.
Uniqueness
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is unique due to its combination of a methanoanthracene core and an ethylpropan-1-amine side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C20H23N |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
N-ethyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N/c1-2-21-13-7-12-20-14-17(15-8-3-5-10-18(15)20)16-9-4-6-11-19(16)20/h3-6,8-11,17,21H,2,7,12-14H2,1H3 |
InChI 键 |
GGMMGFDPWFLSFD-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCC12CC(C3=CC=CC=C31)C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)




![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)

![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)



![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
